2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of an amino group, a dimethoxyphenyl group, and a sulfanyl group attached to the pyrimidinone core. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE typically involves multiple steps. One common method includes the reaction of 6-bromoquinazolinones with aryl or alkyl amines and thiols in the presence of a palladium catalyst under Buchwald–Hartwig-type reaction conditions . The starting materials, such as 6-bromoquinazolinones, can be obtained through a three-component reaction involving 5-bromoisatoic anhydride, triethyl orthoformate, and an appropriate amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound shares the dimethoxyphenyl group but differs in its core structure and functional groups.
6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles: These compounds have a similar pyrimidine core but differ in their substituents and overall structure.
Uniqueness
6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE is unique due to its specific combination of functional groups and its potential biological activity. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C14H15N3O4S |
---|---|
Molecular Weight |
321.35 g/mol |
IUPAC Name |
4-amino-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H15N3O4S/c1-20-10-4-3-8(5-11(10)21-2)9(18)7-22-14-16-12(15)6-13(19)17-14/h3-6H,7H2,1-2H3,(H3,15,16,17,19) |
InChI Key |
XXFNENAQAUAOFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)N)OC |
Origin of Product |
United States |
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